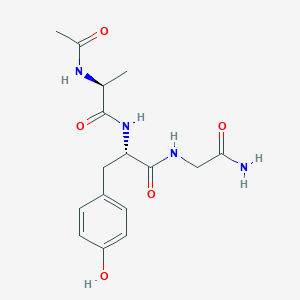
N-Acetyl-L-alanyl-L-tyrosylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-alanyl-L-tyrosylglycinamide is a synthetic peptide compound It is composed of the amino acids alanine, tyrosine, and glycine, with an acetyl group attached to the nitrogen atom of the alanine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
化学反应分析
Types of Reactions
N-Acetyl-L-alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidizing agents can modify the tyrosine residue, potentially forming dityrosine or other oxidized products.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Substitution: Specific functional groups in the peptide can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide forms.
Substitution: Modified peptides with new functional groups.
科学研究应用
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating its potential as a therapeutic agent or drug delivery system.
Medicine: Exploring its role in disease models and potential therapeutic effects.
Industry: Utilizing its properties in the development of new materials or biochemical assays.
作用机制
The mechanism of action of N-Acetyl-L-alanyl-L-tyrosylglycinamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins. The acetyl group and the specific amino acid sequence can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular communication.
相似化合物的比较
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, used for its potential cognitive and mood-enhancing effects.
N-Acetyl-L-alanine: A derivative of alanine with an acetyl group, used in various biochemical applications.
N-Acetyl-L-glycine: A derivative of glycine with an acetyl group, used in biochemical research.
Uniqueness
N-Acetyl-L-alanyl-L-tyrosylglycinamide is unique due to its specific sequence of amino acids and the presence of an acetyl group. This structure may confer distinct biochemical properties, such as enhanced stability, solubility, or specific interactions with molecular targets.
属性
CAS 编号 |
52134-69-7 |
|---|---|
分子式 |
C16H22N4O5 |
分子量 |
350.37 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C16H22N4O5/c1-9(19-10(2)21)15(24)20-13(16(25)18-8-14(17)23)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,23)(H,18,25)(H,19,21)(H,20,24)/t9-,13-/m0/s1 |
InChI 键 |
RHJZQRXDWRLJMW-ZANVPECISA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
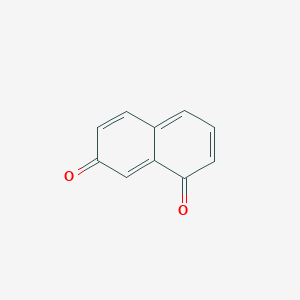

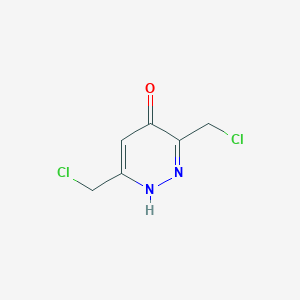
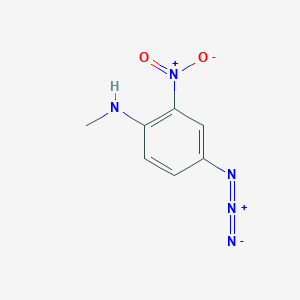
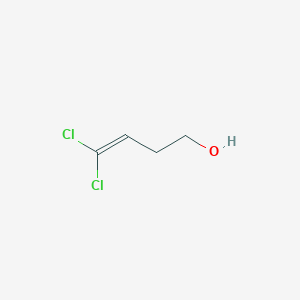
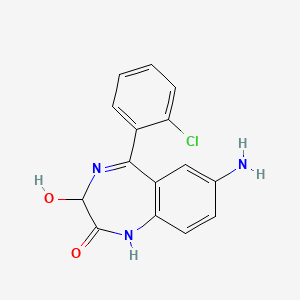
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

